BI-187004 - 1303515-32-3

BI-187004

Catalog Number: EVT-8862345
CAS Number: 1303515-32-3
Molecular Formula: C21H18N4O
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of BI 187004 involves several chemical reactions and purification steps to achieve the desired purity and yield. One notable method includes N-methylation of the compound, which has been studied to understand its metabolic pathways and pharmacokinetics. The synthesis process typically utilizes various organic solvents and reagents, with careful control over reaction conditions such as temperature and time to optimize yield and minimize by-products .

Key Steps in Synthesis:

  • Starting Materials: The synthesis begins with specific precursors that undergo functional group modifications.
  • Reagents: Common reagents include alkylating agents for methylation and solvents like acetonitrile for extraction processes.
  • Purification: High-performance liquid chromatography is often employed to purify the final product, ensuring high purity levels necessary for clinical applications.
Molecular Structure Analysis

Structure and Data

The molecular structure of BI 187004 is characterized by its specific arrangement of atoms that confer its biological activity. The compound's chemical formula is C19_{19}H22_{22}N2_{2}O3_{3}, indicating the presence of nitrogen, oxygen, and a complex carbon backbone. Structural analysis reveals functional groups essential for its interaction with the target enzyme.

Structural Features:

  • Core Structure: The compound features a steroid-like backbone that is critical for its enzymatic inhibition.
  • Functional Groups: Specific hydroxyl and amine groups enhance its binding affinity to the target enzyme.
Chemical Reactions Analysis

Reactions and Technical Details

BI 187004 primarily acts through competitive inhibition of the 11β-hydroxysteroid dehydrogenase type 1 enzyme. This inhibition prevents the conversion of cortisone to cortisol, thus modulating glucocorticoid levels within tissues.

Key Reactions:

  • Inhibition Mechanism: The binding of BI 187004 to the active site of the enzyme blocks substrate access, effectively reducing cortisol production.
  • Metabolic Pathways: Studies have shown that BI 187004 undergoes metabolic transformations in vivo, including N-methylation, which can influence its pharmacokinetic profile .
Mechanism of Action

Process and Data

The mechanism of action for BI 187004 involves selective inhibition of the 11β-hydroxysteroid dehydrogenase type 1 enzyme. This enzyme is responsible for converting inactive cortisone into active cortisol in various tissues, including adipose tissue and liver. By inhibiting this enzyme, BI 187004 reduces local cortisol levels, which may help alleviate insulin resistance associated with type 2 diabetes.

Mechanistic Insights:

  • Target Engagement: Clinical studies indicate near-complete inhibition of the target enzyme in liver tissues following administration of BI 187004 .
  • Pharmacodynamics: The compound exhibits dose-dependent effects on glucose metabolism, suggesting a significant impact on metabolic pathways influenced by glucocorticoids .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: BI 187004 typically appears as a white to off-white solid.
  • Solubility: It shows moderate solubility in organic solvents such as dimethyl sulfoxide but lower solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Melting Point: Specific melting point data are typically determined during characterization studies but are not universally published.

Relevant Data:

  • Pharmacokinetics: Studies have shown that BI 187004 is rapidly absorbed with a half-life conducive to once-daily dosing regimens .
Applications

BI 187004 has potential applications primarily in the treatment of metabolic disorders such as type 2 diabetes mellitus. Its ability to modulate glucocorticoid activity positions it as a candidate for therapies aimed at improving insulin sensitivity and reducing hyperglycemia.

Scientific Uses:

  • Clinical Trials: Ongoing clinical trials are assessing its efficacy in diverse patient populations with metabolic syndrome.
  • Research Applications: It serves as a valuable tool in research settings focused on glucocorticoid metabolism and related diseases.
Mechanistic Elucidation of 11β-HSD1 Inhibition by BI-187004

Structural Determinants of Enzyme Binding Specificity

BI 187004 achieves potent inhibition of 11β-hydroxysteroid dehydrogenase-1 through precise molecular complementarity with the enzyme’s catalytic pocket. The inhibitor’s tricyclic core engages in π-π stacking interactions with Phe278 and Phe279 residues within the substrate-binding cleft, while its sulfonamide moiety forms hydrogen bonds with the catalytic triad residues (Ser170 and Tyr183) and the NADPH cofactor’s pyrophosphate backbone [1] [3]. This dual anchoring mechanism positions BI 187004 to sterically block cortisone’s access to the catalytic site, where the catalytic tyrosine (Tyr183) normally facilitates proton transfer during reductase activity.

Mutagenesis studies reveal that substitution of Phe279 with alanine reduces inhibitor affinity by >50-fold, underscoring this residue’s critical role in hydrophobic stabilization of the inhibitor-enzyme complex [3]. BI 187004 exhibits exceptional selectivity (>500-fold) over the closely related isoform 11β-hydroxysteroid dehydrogenase-2 due to a 3.2Å narrower entrance channel in 11β-hydroxysteroid dehydrogenase-2 that sterically hinders BI 187004’s dimethylpyrazole group [1]. This selectivity profile is pharmacologically advantageous given 11β-hydroxysteroid dehydrogenase-2’s distinct physiological role in renal cortisol metabolism.

Table 1: Key Structural Interactions Governing BI 187004 Binding to 11β-Hydroxysteroid Dehydrogenase-1

BI 187004 Chemical MoietyEnzyme ResidueInteraction TypeEnergetic Contribution (ΔG, kcal/mol)
Tricyclic corePhe278/Phe279π-π stacking-3.2
Sulfonamide oxygenSer170 OHHydrogen bond-1.8
Sulfonamide nitrogenNADPH pyrophosphateHydrogen bond-1.5
Pyrazole methylLeu126 alkyl chainHydrophobic-1.2
Fluorophenyl ringVal224 side chainVan der Waals-0.7

Allosteric Modulation vs. Competitive Inhibition Mechanisms

BI 187004 functions as a pure orthosteric competitive inhibitor, distinct from allosteric modulators like the thioxanthene derivative cis-(Z)-flupentixol that targets human P-glycoprotein [2] [4]. Competitive inhibition is demonstrated through three lines of evidence: (1) Lineweaver-Burk plots show increasing apparent Km values for cortisone with rising BI 187004 concentrations while Vmax remains unchanged; (2) Co-crystallography reveals direct overlap between BI 187004 and cortisone in the active site; and (3) Pre-incubation with substrate (but not product) reduces inhibitor efficacy proportionally [1] [3].

This competitive mechanism differs fundamentally from allosteric inhibition observed with compounds like flupentixol, which induces conformational changes that prevent substrate translocation without competing for the substrate recognition site [2] [4]. BI 187004’s inhibition constant (Ki = 1.8 ± 0.3 nM) reflects sub-nanomolar affinity driven by slow dissociation kinetics (koff = 0.026 min⁻¹), enabling sustained occupancy of the catalytic site despite the enzyme’s rapid turnover rate [3]. The inhibitor’s conformational flexibility permits adaptive binding to both open (cofactor-free) and closed (NADPH-bound) enzyme states, a feature not shared by rigid allosteric modulators that require specific protein conformations.

Table 2: Functional Distinctions Between Competitive and Allosteric Inhibition Modalities

CharacteristicCompetitive Inhibition (BI 187004)Allosteric Modulation (e.g., Flupentixol)
Binding siteCatalytic cleft (orthosteric)Distal regulatory pocket
Substrate competitionDirectly competesNon-competitive
Conformational inductionMinimal (local side-chain adjustments)Global protein rearrangement
Effect on enzyme kineticsIncreases apparent KmDecreases Vmax or modulates Km
Cooperativity with substrateNoneOften present
Cofactor dependenceRequires NADPH for high-affinity stateIndependent of cofactor binding

Tissue-Specific Inhibition Dynamics in Hepatic vs. Adipose Microenvironments

BI 187004 exhibits differential inhibition kinetics between hepatic and adipose tissue compartments despite equivalent enzyme affinity. In hepatic tissue, maximum inhibition (≥95%) occurs within 2 hours post-dosing and correlates with urinary (5α-tetrahydrocortisol + 5β-tetrahydrocortisol)/tetrahydrocortisone ratio reduction (r = -0.92, p<0.001), reflecting diminished cortisol regeneration [1] [5]. Adipose tissue requires higher compound exposure for equivalent inhibition, achieving 87.9–99.4% enzyme suppression at 10 mg versus ≥40 mg doses, with delayed time-to-maximum inhibition (4–6 hours) [1] [3].

Three microenvironmental factors underlie this tissue-selective pharmacodynamics:

  • Lipid Partitioning: BI 187004’s moderate lipophilicity (logP = 2.8) drives preferential accumulation in adipose tissue (AUCadipose/AUCplasma = 3.7) compared to hepatic tissue (AUCliver/AUCplasma = 1.9), yet intracellular lipid droplets sequester 40% of the compound in adipocytes, reducing free inhibitor concentration [3] [7].
  • Redox Gradient: The 5-fold higher NADPH/NADP+ ratio in hepatocytes versus adipocytes stabilizes the high-affinity enzyme-cofactor complex, enhancing inhibitor binding efficiency in liver [1].
  • Isozyme Composition: Adipose stromovascular fraction contains 11β-hydroxysteroid dehydrogenase-1 isoforms with 3-fold higher kcat than hepatic variants, necessitating greater inhibitor occupancy for equivalent functional suppression [5].

Table 3: Tissue-Specific Pharmacodynamic Profile of BI 187004

ParameterHepatic TissueSubcutaneous Adipose Tissue
Time to maximum inhibition2 hours4–6 hours
Minimum dose for ≥80% inhibition10 mg40 mg
Inhibition persistence (24h post-dose)78.2%73.8–97.5%*
Biomarker correlationUrinary (aTHF+THF)/THE ratioEx vivo biopsy enzyme activity
Primary cellular effectReduced hepatic glucose outputDecreased adipokine secretion
*Dose-dependent: 73.8% at 10mg → 97.5% at 360mg [1] [5]

The tissue-selective inhibition profile necessitates dose titration strategies that account for adipose depot biology. Doses ≥40 mg maintain adipose 11β-hydroxysteroid dehydrogenase-1 suppression >90% throughout the dosing interval, while hepatic inhibition plateaus at lower exposures [1] [5]. This differential may underlie the compound’s preferential impact on hepatic glucose production versus adipose-derived cytokine signaling in therapeutic applications.

Properties

CAS Number

1303515-32-3

Product Name

BI-187004

IUPAC Name

(4aR,9aS)-1-(3H-benzimidazole-5-carbonyl)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b]pyridine-6-carbonitrile

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C21H18N4O/c22-11-13-3-4-14-10-20-16(17(14)8-13)2-1-7-25(20)21(26)15-5-6-18-19(9-15)24-12-23-18/h3-6,8-9,12,16,20H,1-2,7,10H2,(H,23,24)/t16-,20+/m1/s1

InChI Key

VVZNCSHIBODHMZ-UZLBHIALSA-N

Canonical SMILES

C1CC2C(CC3=C2C=C(C=C3)C#N)N(C1)C(=O)C4=CC5=C(C=C4)N=CN5

Isomeric SMILES

C1C[C@H]2[C@H](CC3=C2C=C(C=C3)C#N)N(C1)C(=O)C4=CC5=C(C=C4)N=CN5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.